molecular formula C9H5ClO2 B11909761 2-Chloro-4H-1-benzopyran-4-one CAS No. 64964-79-0

2-Chloro-4H-1-benzopyran-4-one

Cat. No.: B11909761
CAS No.: 64964-79-0
M. Wt: 180.59 g/mol
InChI Key: ZLABYUFWVJDRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the chromenone ring with the chlorine atom at the 2-position .

Industrial Production Methods: Industrial production of 2-chloro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It has potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-Chloro-4H-chromen-4-one can be compared with other chromenone derivatives:

Properties

CAS No.

64964-79-0

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

2-chlorochromen-4-one

InChI

InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H

InChI Key

ZLABYUFWVJDRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.